3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide
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Overview
Description
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is an organic compound with the molecular formula C27H31NO2. It is characterized by the presence of three phenyl groups, a hydroxyl group, and a dipropylamino group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide typically involves the following steps:
Formation of the Propanamide Backbone: The initial step involves the formation of the propanamide backbone through the reaction of a suitable amine with a propanoic acid derivative.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions, where benzene or substituted benzene reacts with the propanamide intermediate in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the propanamide backbone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids (e.g., aluminum chloride) for Friedel-Crafts reactions, osmium tetroxide for hydroxylation.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2,3,3-triphenylpropanamide: Lacks the dipropylamino group, which may affect its biological activity and chemical reactivity.
2,3,3-triphenyl-N,N-dipropylpropanamide: Lacks the hydroxyl group, which may influence its solubility and interaction with molecular targets.
Uniqueness
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide is unique due to the presence of both the hydroxyl and dipropylamino groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
6954-21-8 |
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Molecular Formula |
C27H31NO2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-hydroxy-2,3,3-triphenyl-N,N-dipropylpropanamide |
InChI |
InChI=1S/C27H31NO2/c1-3-20-28(21-4-2)26(29)25(22-14-8-5-9-15-22)27(30,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,25,30H,3-4,20-21H2,1-2H3 |
InChI Key |
NNUJINLVFDXQLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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